B1149900 ASP5878

ASP5878

Cat. No.: B1149900
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Description

Overview of Fibroblast Growth Factors (FGFs) and their Receptor Tyrosine Kinase Family (FGFRs)

Fibroblast Growth Factors (FGFs) constitute a large family of polypeptide growth factors present across diverse species, from nematodes to humans. In vertebrates, this family comprises 22 members with molecular masses ranging from 17 to 34 kDa, exhibiting 13-71% amino acid identity. nih.govsinobiological.com FGFs are highly conserved in both gene structure and amino-acid sequence between vertebrate species. nih.gov They possess a high affinity for heparan sulfate (B86663) proteoglycans (HSPGs), which are essential cofactors for their interaction with cell-surface FGFRs. nih.govsinobiological.com

The FGF receptors (FGFRs) belong to the receptor tyrosine kinase (RTK) family. aacrjournals.orgnih.gov In humans, there are four main FGFRs: FGFR1, FGFR2, FGFR3, and FGFR4, along with a fifth member, FGFRL1 (FGFR5), which lacks a kinase domain. nih.govnih.govwikipedia.orgmdpi.com FGFR1-4 are transmembrane receptors characterized by an extracellular ligand-binding domain containing three immunoglobulin (Ig)-like domains (D1, D2, and D3), a single transmembrane helix, and an intracellular tyrosine kinase domain. nih.govwikipedia.orgportlandpress.com The binding of an FGF ligand, often facilitated by HSPGs, induces FGFR dimerization and transphosphorylation of tyrosine residues in the intracellular domain. nih.govnih.govmdpi.comaacrjournals.orgassaygenie.comjnjmedicalconnect.com This phosphorylation event triggers the activation of several downstream intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol-3-Kinase/AKT (PI3K/AKT), Phospholipase C gamma (PLCγ), and Signal Transducer and Activator of Transcription (STAT) pathways. nih.govaacrjournals.orgassaygenie.comjnjmedicalconnect.commdpi.commdpi.com

The specificity of FGF-FGFR binding is influenced by the variable amino acid sequences outside the conserved core of the extracellular domain, particularly within the Ig-like domains, and alternative splicing can further modify ligand binding affinity and specificity. mdpi.comaacrjournals.orgpnas.org

Role of FGFR Signaling in Normal Physiological Processes

FGFR signaling plays crucial roles throughout development and in maintaining tissue homeostasis in adults. During embryonic development, FGFs and FGFRs are key regulators of mesenchymal-epithelial communication and are involved in a multitude of processes, including cell proliferation, differentiation, migration, survival, angiogenesis, and organogenesis, such as the formation of the nervous system, limbs, midbrain, and lungs. nih.govaacrjournals.orgnih.govaacrjournals.orgassaygenie.commdpi.commdpi.compnas.orgcusabio.combiologists.comimrpress.com For instance, FGF4 is an early-acting member of the FGF system required for early post-implantation development. pnas.org

In adult organisms, FGFR signaling continues to be essential for tissue repair, wound healing, angiogenesis, and metabolic regulation. nih.govaacrjournals.orgnih.govaacrjournals.orgassaygenie.commdpi.commdpi.comcusabio.combiologists.com FGFR1, for example, promotes neovascularization, tissue repair, and wound healing by activating the JAK2/STAT3 pathway. nih.gov

Aberrant FGFR Signaling in Pathological Conditions

Dysregulation of the FGF/FGFR signaling pathway can lead to a variety of diseases. assaygenie.commdpi.comqut.edu.au This can occur through various mechanisms, including aberrant expression of FGF ligands or FGFRs, and genetic alterations in FGFR genes such as mutations, amplifications, fusions, and rearrangements. aacrjournals.orgnih.govaacrjournals.orgthieme-connect.comnih.govdebiopharm.comamegroups.orgnih.govnih.govmdpi.com

Oncogenic Alterations in FGFRs

Aberrant FGFR signaling is significantly implicated in the pathogenesis of various cancers. aacrjournals.orgnih.govnih.govaacrjournals.orgassaygenie.commdpi.combiologists.comqut.edu.authieme-connect.comnih.govnih.govmdpi.comaacrjournals.orgnih.govnih.govmassivebio.commdpi.comjournalajpr.com Oncogenic activation of FGFRs can result from several types of genetic alterations. aacrjournals.orgthieme-connect.comnih.govamegroups.orgmdpi.comaacrjournals.org

FGFR Gene Amplification: This leads to FGFR overexpression and subsequent ligand-independent activation. thieme-connect.comnih.govnih.govmdpi.comaacrjournals.org FGFR1 amplification is frequently observed in squamous non-small cell lung carcinoma, osteosarcoma, and breast cancer. thieme-connect.comnih.govnih.govaacrjournals.org FGFR2 amplification is less common but found in gastric cancer and breast cancer. thieme-connect.comnih.govnih.gov

FGFR Mutations: Activating point mutations can enhance kinase activity, lead to ligand-independent dimerization, or alter ligand affinity. mdpi.comaacrjournals.orgnih.gov FGFR mutations are found in various cancers, with FGFR3 mutations being particularly common in urothelial bladder carcinoma. aacrjournals.orgnih.gov FGFR2 mutations are observed in endometrial cancer and rhabdomyosarcoma. aacrjournals.org

FGFR Gene Fusions and Rearrangements: These alterations result in chimeric proteins where the kinase domain of an FGFR is fused to the oligomerization domain of a partner protein, leading to constitutive, ligand-independent kinase activation. thieme-connect.comnih.govdebiopharm.comamegroups.orgnih.govmdpi.comnih.govaacrjournals.org FGFR fusions have been identified in a wide range of tumors, including cholangiocarcinoma (FGFR2 fusions), bladder cancer (FGFR3-TACC3 fusions), and glioblastoma (FGFR1 and FGFR3 fusions). nih.govdebiopharm.comamegroups.orgnih.govnih.govaacrjournals.org

These oncogenic alterations activate downstream pathways, promoting uncontrolled cell proliferation, survival, migration, and angiogenesis, which are hallmarks of cancer. aacrjournals.orgnih.govaacrjournals.orgjnjmedicalconnect.comnih.gov

Role of FGFRs in Skeletal Dysplasias

Mutations in FGFR genes are also responsible for a group of inherited skeletal disorders known as skeletal dysplasias. assaygenie.commdpi.comimrpress.comqut.edu.aunih.govchl.co.nzmedlineplus.govnih.govnih.govrsna.orgplos.org These are often caused by gain-of-function mutations, primarily in FGFR3, which disrupt normal bone development. imrpress.comnih.govchl.co.nzmedlineplus.govnih.govnih.govrsna.orgplos.orgnih.govbiomarin.comoup.com

FGFR3 plays a crucial role as a negative regulator of bone growth by inhibiting chondrocyte proliferation and differentiation and promoting apoptosis. nih.govbiomarin.com Activating mutations in FGFR3 lead to overactive signaling, which severely impairs endochondral ossification, the process by which cartilage is replaced by bone, particularly in long bones. nih.govnih.govbiomarin.comoup.com

Key FGFR3-related skeletal dysplasias include:

Achondroplasia: The most common form of non-lethal short-limbed dwarfism, primarily caused by specific gain-of-function mutations in FGFR3 (most commonly G380R). chl.co.nzmedlineplus.govnih.govnih.govplos.orgnih.govbiomarin.comoup.comoup.com

Hypochondroplasia: A milder form of short-limbed dwarfism, also caused by FGFR3 mutations, often at a different residue (e.g., N540K). chl.co.nzmedlineplus.govnih.govnih.govplos.orgoup.com

Thanatophoric Dysplasia: The most common lethal skeletal dysplasia, resulting from highly activating FGFR3 mutations. chl.co.nzmedlineplus.govnih.govnih.govplos.orgoup.com

SADDAN (Severe Achondroplasia with Developmental Delay and Acanthosis Nigricans): A severe form caused by a specific FGFR3 mutation (K650M). chl.co.nzmedlineplus.govnih.govplos.org

Mutations in other FGFRs, particularly FGFR2 and FGFR1, are associated with craniosynostosis syndromes, characterized by the premature fusion of cranial sutures, which affects the shape of the head and face. imrpress.comchl.co.nznih.govrsna.orgoup.comoup.comijbs.comfrontiersin.orgmedlineplus.gov Examples include Apert, Crouzon, and Pfeiffer syndromes (FGFR2 mutations) and Muenke syndrome (FGFR3 mutation). chl.co.nznih.govrsna.orgoup.comijbs.comfrontiersin.orgmedlineplus.gov These mutations often lead to gain-of-function in the receptor, disrupting the delicate balance of intramembranous ossification in the skull. oup.comijbs.com

Here is a summary of some FGFR-related skeletal dysplasias and craniosynostosis syndromes:

SyndromeAffected FGFRType of AlterationKey Features
AchondroplasiaFGFR3Gain-of-function mutationShort-limbed dwarfism, macrocephaly, facial features
HypochondroplasiaFGFR3Gain-of-function mutationMilder short-limbed dwarfism
Thanatophoric DysplasiaFGFR3Gain-of-function mutationLethal skeletal dysplasia, severe micromelia, narrow thorax
SADDANFGFR3Gain-of-function mutationSevere achondroplasia, developmental delay, acanthosis nigricans
Crouzon SyndromeFGFR2Gain-of-function mutationCraniosynostosis, facial features, vision/hearing issues
Apert SyndromeFGFR2Gain-of-function mutationCraniosynostosis, facial features, syndactyly of hands and feet
Pfeiffer SyndromeFGFR1, FGFR2Gain-of-function mutationCraniosynostosis, facial features, hand and foot abnormalities
Muenke SyndromeFGFR3Gain-of-function mutationCraniosynostosis (coronal), hearing loss, developmental delay
Osteoglophonic DysplasiaFGFR1Activating mutationRhizomelic dwarfism

Properties

Appearance

Solid powder

Synonyms

ASP5878;  ASP-5878;  ASP 5878.; Unknown

Origin of Product

United States

Asp5878: a Novel Fibroblast Growth Factor Receptor Inhibitor

Discovery and Developmental Context of ASP5878

This compound is a novel, orally available small molecule inhibitor targeting the fibroblast growth factor receptor (FGFR) family medkoo.commedkoo.comcancer.gov. Its discovery and development have primarily focused on its potential as an antineoplastic agent for various cancers characterized by FGFR alterations, including mutations, fusions, and amplifications nih.govaacrjournals.orgaacrjournals.orgaacrjournals.orgresearchgate.netresearchgate.netresearchgate.net.

The preclinical profile of this compound has been investigated in the context of FGFR3-dependent urothelial cancer and FGF19-expressing hepatocellular carcinoma (HCC) nih.govaacrjournals.orgaacrjournals.orgresearchgate.net. Research demonstrated that this compound could suppress the growth of urothelial cancer cell lines harboring FGFR3 fusion or mutation, even in cases that had acquired chemoresistance to agents like gemcitabine (B846) or adriamycin nih.govresearchgate.net. In HCC models, this compound potently inhibited the growth of cell lines expressing FGF19, a ligand for FGFR4, and induced apoptosis aacrjournals.orgaacrjournals.org.

Beyond its application in oncology, this compound has also been explored as a potential therapeutic candidate for achondroplasia, a genetic disorder caused by gain-of-function mutations in FGFR3 kyoto-u.ac.jpbeyondachondroplasia.orgespeyearbook.orgnih.gov. Studies using mouse models of achondroplasia showed that this compound could promote bone growth, suggesting a potential for repurposing this FGFR inhibitor for skeletal dysplasias kyoto-u.ac.jpespeyearbook.org.

The development of this compound has progressed to clinical investigation, including a phase 1 first-in-human study in patients with advanced solid tumors nih.govaacrjournals.orgresearchgate.netnih.gov. This study aimed to evaluate the safety, tolerability, and preliminary antitumor activity of this compound in patients with FGFR genetic alterations aacrjournals.orgresearchgate.netnih.gov.

Classification and Therapeutic Rationale of this compound within FGFR Inhibitor Landscape

This compound is classified as a pan-FGFR inhibitor, demonstrating inhibitory activity against FGFR1, FGFR2, FGFR3, and FGFR4 aacrjournals.orgbiocompare.comselleckchem.comsci-hub.se. This contrasts with some other FGFR inhibitors that may be more selective for specific FGFR subtypes nih.gov. The therapeutic rationale for using FGFR inhibitors like this compound stems from the critical role of FGFRs in various physiological processes, including cell proliferation, differentiation, and survival cancer.govfrontiersin.org. Deregulated activation of FGFR signaling, often due to genetic alterations, is implicated in the pathogenesis and progression of numerous cancers and certain skeletal disorders like achondroplasia aacrjournals.orgnih.govsci-hub.sefrontiersin.org.

By inhibiting the kinase activity of FGFRs, this compound aims to disrupt the aberrant signaling pathways that drive tumor growth and survival in FGFR-altered cancers cancer.gov. Preclinical data support this mechanism, showing that this compound inhibits FGFR phosphorylation and downstream signaling molecules such as FRS2 and ERK in sensitive cancer cell lines aacrjournals.orgaacrjournals.org. The inhibition of these pathways can lead to suppressed cell proliferation and induced apoptosis in tumor cells with activated FGFR signaling aacrjournals.orgaacrjournals.org.

Within the broader landscape of FGFR inhibitors, this compound represents an orally bioavailable agent medkoo.comcancer.gov. The development of FGFR inhibitors is an active area of research, with several agents in various stages of preclinical and clinical development for different indications sci-hub.se. The pan-FGFR inhibitory profile of this compound suggests potential applicability across a range of cancers and conditions driven by alterations in different FGFR subtypes aacrjournals.orgbiocompare.comselleckchem.comsci-hub.se.

Detailed research findings on this compound include its inhibitory concentrations (IC50) against recombinant FGFR kinases and its effects on cell proliferation in various cancer cell lines.

TargetIC50 (nM)Source
Recombinant FGFR10.47 biocompare.comselleckchem.com
Recombinant FGFR20.60 biocompare.comselleckchem.com
Recombinant FGFR30.74 biocompare.comselleckchem.com
Recombinant FGFR43.5 biocompare.comselleckchem.com

Studies have shown that this compound selectively inhibits the proliferation of urothelial cancer cell lines with FGFR gene alterations compared to those without such alterations caymanchem.com. For instance, it demonstrated potent inhibition in cell lines harboring FGFR3 point mutations or fusions nih.govresearchgate.net.

Cell Line TypeFGFR AlterationThis compound Sensitivity (IC50)Source
Urothelial cancer cell lines with FGFR alterationsFGFR3 point mutation/fusion<100 nM caymanchem.com
Urothelial cancer cell lines without alterationsNone≥300 nM caymanchem.com
Adriamycin-resistant UM-UC-14 (bladder cancer)FGFR3 alteration11 nM caymanchem.com
Gemcitabine-resistant RT-112 (bladder cancer)FGFR3 alteration10 nM caymanchem.com
Hep3B2.1-7 (HCC)FGF19 expressing8.5 nM aacrjournals.org

Preclinical in vivo studies have also provided detailed findings. In mouse xenograft models using urothelial cancer cell lines, once-daily oral administration of this compound demonstrated potent antitumor activities, including tumor regression nih.govresearchgate.net. Similarly, in xenograft mouse models of FGF19-expressing HCC, oral administration of this compound induced sustained tumor regression and extended survival aacrjournals.orgaacrjournals.org. In achondroplasia mouse models, this compound administration led to increased femur and tibia length and femur growth plate cartilage thickness kyoto-u.ac.jpcaymanchem.com.

Preclinical Pharmacological Characterization of Asp5878

Molecular Mechanism of Fibroblast Growth Factor Receptor Inhibition by ASP5878

This compound exerts its effects by inhibiting the tyrosine kinase activity of FGFRs, thereby disrupting downstream signaling pathways crucial for cancer cell proliferation and survival. aacrjournals.orgnih.govnii.ac.jp

Kinase Selectivity and Potency Profiling against FGFR1, FGFR2, FGFR3, and FGFR4

This compound has demonstrated potent inhibitory activity against the kinase activities of recombinant human FGFR1, FGFR2, FGFR3, and FGFR4. In kinase assays, this compound showed IC50 values of 0.47 nmol/L for FGFR1, 0.60 nmol/L for FGFR2, 0.74 nmol/L for FGFR3, and 3.5 nmol/L for FGFR4. aacrjournals.orgnih.govselleckchem.com

Kinase selectivity profiling against a panel of 128 human kinases revealed that, at a concentration of 200 nmol/L, this compound inhibited FGFRs, VEGFR2, and FMS by more than 50%. A large majority of the tested kinases (117 out of 128) showed less than 50% inhibition, indicating a degree of selectivity for FGFRs. aacrjournals.orgnih.gov

The kinase inhibition profile of this compound is summarized in the table below:

KinaseIC50 (nmol/L)
FGFR10.47
FGFR20.60
FGFR30.74
FGFR43.5

Data derived from kinase inhibition profiling of recombinant human kinases. aacrjournals.orgnih.govselleckchem.com

Inhibition of Fibroblast Growth Factor Receptor Phosphorylation

This compound has been shown to inhibit the phosphorylation of activated FGFRs in a concentration-dependent manner in cellular models. For instance, in Hep3B2.1-7 hepatocellular carcinoma cells, which exhibit constitutive FGFR4 phosphorylation, treatment with this compound led to the inhibition of FGFR4 phosphorylation. aacrjournals.orgnii.ac.jpaacrjournals.org Similarly, in urothelial cancer cell lines harboring FGFR3 gene alterations, such as UM-UC-14 and RT-112, this compound decreased phosphorylated FGFR3 levels after treatment. nih.govresearchgate.net

Modulation of Downstream Signaling Cascades (e.g., FRS2, ERK Pathways)

Inhibition of FGFR phosphorylation by this compound results in the modulation of key downstream signaling pathways. Studies in Hep3B2.1-7 cells demonstrated that this compound treatment suppressed the phosphorylation and induced a mobility shift of FRS2, a direct downstream target of activated FGFRs. aacrjournals.orgnii.ac.jpaacrjournals.org Furthermore, this compound inhibited the phosphorylation of ERK, a central component of the MAPK pathway, which is commonly activated downstream of FGFR signaling and plays a critical role in cell proliferation and survival. aacrjournals.orgnih.govnii.ac.jpaacrjournals.orgresearchgate.net This inhibition of FRS2 and ERK phosphorylation was observed in a concentration-dependent manner in sensitive cell lines. aacrjournals.orgnih.govaacrjournals.orgresearchgate.net

In Vitro Cellular Activity of this compound

Beyond its molecular effects on FGFR signaling, this compound has demonstrated significant in vitro cellular activity, including antiproliferative effects and the induction of apoptosis in various cancer cell lines. aacrjournals.orgnih.gov

Antiproliferative Effects in Diverse Cancer Cell Lines

This compound has shown potent antiproliferative effects in a variety of cancer cell lines, particularly those dependent on aberrant FGFR signaling. In a panel of 20 human HCC cell lines, this compound potently suppressed the growth of cell lines expressing high levels of FGF19, a ligand for FGFR4, including Hep3B2.1-7, HuH-7, and JHH-7. aacrjournals.orgnii.ac.jpaacrjournals.org These cell lines exhibited potent sensitivity to this compound with IC50 values in the nanomolar range. aacrjournals.org Other HCC cell lines like HUH-6 Clone 5, SNU-398, Li-7, and HLF were also found to be sensitive to this compound. nii.ac.jpaacrjournals.org

This compound also selectively inhibited the proliferation of urothelial cancer cell lines harboring FGFR3 gene alterations, such as point mutations or fusions (e.g., UM-UC-14, RT-112, RT4, and SW 780). nih.govnih.gov Importantly, this compound demonstrated antiproliferative effects in urothelial cancer cell lines that had acquired resistance to standard chemotherapeutic agents like adriamycin and gemcitabine (B846). nih.govresearchgate.net

The antiproliferative effects of this compound in some sensitive cell lines are summarized below:

Cell LineCancer TypeKey Alteration (if specified)IC50 (nmol/L)
Hep3B2.1-7Hepatocellular CarcinomaFGF19 expression8.5
HuH-7Hepatocellular CarcinomaFGF19 expression27
JHH-7Hepatocellular CarcinomaFGF19 expression21
RT-112Urothelial CancerFGFR3-TACC3 fusion8.7 (parental), 10 (gemcitabine-resistant) nih.govresearchgate.net
UM-UC-14Urothelial CancerFGFR3_S249C mutation8.7 (parental), 11 (adriamycin-resistant) nih.govresearchgate.net

Selected data from in vitro proliferation assays. aacrjournals.orgnih.govresearchgate.net

Effects on Cellular Differentiation and Growth Factor Responsiveness

This compound functions as an inhibitor of FGFRs, including FGFR1, FGFR2, FGFR3, and FGFR4. Current time information in Davidson County, US.guidetopharmacology.orgwikipedia.orgwikipedia.orgamericanelements.com Fibroblast growth factors (FGFs) and their receptors are integral to various cellular processes, including proliferation and differentiation, and FGF signaling pathways modulate cellular responses to other growth factors. cenmed.comsci-hub.se

Studies have shown that this compound can inhibit FGFR4 phosphorylation and the activity of downstream signaling molecules such as FRS2 and ERK in hepatocellular carcinoma (HCC) cell lines. guidetopharmacology.orgwikipedia.org This inhibition of key signaling nodes underscores its impact on growth factor-driven pathways. Furthermore, in the context of achondroplasia, a condition linked to mutations in FGFR3, this compound was evaluated using chondrocytes derived from induced pluripotent stem cells (iPSCs) of affected patients. Treatment with this compound was observed to address a deficiency in cartilaginous properties when these cells were subjected to a specific differentiation protocol. cenmed.commims.com This suggests a role for this compound in influencing cellular differentiation processes affected by aberrant FGFR signaling.

In Vivo Efficacy of this compound in Disease Models

The in vivo efficacy of this compound has been investigated in various preclinical disease models, particularly in oncology and skeletal development.

Antitumor Activity in Xenograft Models

This compound has demonstrated antitumor activity in several xenograft models. In subcutaneous xenograft models utilizing Hep3B2.1-7 HCC cells, oral administration of this compound led to tumor regression. Current time information in Davidson County, US.guidetopharmacology.orgwikipedia.org For instance, doses of 1 mg/kg and 3 mg/kg resulted in tumor regression of 9% and 88%, respectively, over a 14-day period without significant impact on body weight. Current time information in Davidson County, US.guidetopharmacology.org

This compound also showed efficacy in orthotopic xenograft models, such as those using HuH-7 HCC cells. In these models, treatment with this compound induced complete tumor regression that was sustained for an extended period, and it significantly improved survival compared to control groups and those treated with sorafenib. Current time information in Davidson County, US.guidetopharmacology.orgwikipedia.org

Beyond HCC, this compound exhibited potent antitumor effects in subcutaneous xenograft models of urothelial cancer cell lines, including UM-UC-14, RT-112, and gemcitabine-resistant RT-112. nih.govwikipedia.org These findings indicate the potential of this compound to inhibit tumor growth in different cancer types, including those with acquired resistance to chemotherapy. nih.gov

The antitumor effects are associated with the inhibition of FGFR signaling in vivo, as evidenced by the suppression of FGFR4 phosphorylation and downstream signaling molecules like FRS2 and ERK in tumor tissues from treated mice. Current time information in Davidson County, US.guidetopharmacology.org

Table 1: Summary of Antitumor Activity in Xenograft Models

Model TypeCell Line / Cancer TypeObserved EffectKey Findings
Subcutaneous XenograftHep3B2.1-7 (HCC)Tumor regression9% regression at 1 mg/kg, 88% regression at 3 mg/kg over 14 days. Current time information in Davidson County, US.guidetopharmacology.org
Orthotopic XenograftHuH-7 (HCC)Complete and sustained tumor regression, extended survivalDemonstrated significant survival benefit compared to vehicle and sorafenib. Current time information in Davidson County, US.guidetopharmacology.orgwikipedia.org
Subcutaneous XenograftUM-UC-14 (Urothelial Cancer)Dose-dependent tumor growth inhibition and regressionPotent activity observed at doses ≥ 1 mg/kg. nih.govwikipedia.org
Subcutaneous XenograftRT-112 & Gemcitabine-resistant RT-112 (Urothelial Cancer)Tumor growth inhibitionEffective in both parental and chemo-resistant cell lines. nih.govwikipedia.org

Effects on Skeletal Development in Genetic Models

This compound has also been investigated for its potential therapeutic application in achondroplasia, a genetic disorder caused by gain-of-function mutations in FGFR3. americanelements.comcenmed.commims.comwikidata.org Studies using achondroplasia model mice, which carry a mutation in the Fgfr3 gene, have shown that this compound can positively influence skeletal development. cenmed.commims.comwikidata.orgwikidata.org

Treatment with this compound in these mouse models resulted in the elongation of long bones, specifically femurs and tibiae. cenmed.commims.comwikidata.orgwikidata.org The compound was also observed to increase the size of the growth plate cartilage, a critical region for bone elongation. cenmed.comwikidata.org While comparisons to other potential treatments like vosoritide indicated differences in efficacy for bone elongation, this compound demonstrated this effect at specific doses. mims.comwikidata.org

Further research utilized patient-specific induced pluripotent stem cell (iPSC) models for achondroplasia to assess the effects of this compound on chondrocyte equivalents. These studies provided insights into the cellular mechanisms by which this compound may impact cartilage development in the context of the disease. mims.comwikidata.org

Table 2: Effects on Skeletal Development in Achondroplasia Model Mice

Model TypeGenetic ModelObserved Effect on Skeletal DevelopmentKey Findings
Genetic Mouse ModelFgfr3 mutant mice (achondroplasia model)Elongation of femurs and tibiaeBone elongation observed at specific doses. mims.comwikidata.org
Genetic Mouse ModelFgfr3 mutant mice (achondroplasia model)Increased growth plate cartilage sizeSuggests impact on the cartilage development process crucial for bone growth. cenmed.comwikidata.org
Patient-specific iPSC ModelAchondroplasia patient-derived iPSCs (chondrocyte equivalents)Influences cartilaginous propertiesDemonstrated effects on chondrocytes under specific differentiation conditions. cenmed.commims.com

Therapeutic Potential of Asp5878 in Oncological Research

Investigation in Hepatocellular Carcinoma (HCC) Models

Hepatocellular carcinoma is an aggressive cancer with a poor prognosis. aacrjournals.orgaacrjournals.org Fibroblast Growth Factor 19 (FGF19), a ligand for Fibroblast Growth Factor Receptor 4 (FGFR4), plays a crucial role in the progression of HCC. medchemexpress.comaacrjournals.orgaacrjournals.org Aberrant activation of the FGF19-FGFR4 axis is considered an oncogenic driver in HCC. aacrjournals.orgnii.ac.jpresearchgate.net

Sensitivity of FGF19-Expressing Hepatocellular Carcinoma Cell Lines to ASP5878

This compound has shown potent inhibitory effects on the growth of HCC cell lines that express FGF19. medchemexpress.comaacrjournals.orgaacrjournals.orgnii.ac.jp Specifically, cell lines such as Hep3B2.1-7, HuH-7, and JHH-7, which exhibit FGF19 protein expression, demonstrated sensitivity to this compound. medchemexpress.comaacrjournals.orgnii.ac.jp

Cell LineFGF19 ExpressionSensitivity to this compound (IC₅₀)
Hep3B2.1-7High8.5 nmol/L
HuH-7High27 nmol/L
JHH-7High21 nmol/L
HepG2LowLow sensitivity
JHH-5LowLow sensitivity

Table 1: Sensitivity of HCC Cell Lines to this compound in relation to FGF19 Expression medchemexpress.comaacrjournals.orgnii.ac.jp

Other HCC cell lines, such as HepG2 and JHH-5, which express FGFR4 and βKlotho but lack abnormal FGF19 expression, showed low sensitivity to this compound. aacrjournals.orgnii.ac.jp This suggests that FGF19 overexpression is a key determinant of sensitivity to this compound in HCC cell lines. aacrjournals.orgnii.ac.jp

Efficacy of this compound in Subcutaneous and Orthotopic Hepatocellular Carcinoma Xenograft Models

Preclinical studies using mouse xenograft models have evaluated the in vivo efficacy of this compound in HCC. medchemexpress.comaacrjournals.orgaacrjournals.org In a Hep3B2.1-7 subcutaneous xenograft model, oral administration of this compound induced tumor regression in a dose-dependent manner. medchemexpress.comaacrjournals.orgaacrjournals.org At a dose of 3 mg/kg, this compound led to an 88% tumor regression. medchemexpress.comaacrjournals.org

In an orthotopic xenograft model using HuH-7 cells, this compound induced complete tumor regression and significantly extended the survival of the mice. medchemexpress.comaacrjournals.orgaacrjournals.org Notably, sustained tumor regression was observed in these models during this compound administration, and in the HuH-7 orthotopic model, complete regression was maintained for at least 90 days after treatment cessation. aacrjournals.org

Impact of this compound on Oncogenic Driver Pathways in Hepatocellular Carcinoma

This compound inhibits the phosphorylation of FGFR4 and its downstream signaling molecules in FGF19-expressing HCC cell lines and xenograft tumors. medchemexpress.comaacrjournals.orgaacrjournals.orgnii.ac.jp This inhibition leads to the suppression of key signaling pathways. medchemexpress.comaacrjournals.orgaacrjournals.orgnii.ac.jp

Specifically, this compound treatment resulted in the suppression of phosphorylation and a mobility shift of FRS2, as well as the suppression of ERK phosphorylation. medchemexpress.comaacrjournals.orgaacrjournals.orgnii.ac.jp These findings indicate that this compound effectively targets and inhibits the constitutively activated FGFR downstream signals in FGF19-expressing HCC. aacrjournals.orgaacrjournals.org The inhibition of these pathways is associated with the induction of apoptosis in HCC cell lines. aacrjournals.orgaacrjournals.orgnii.ac.jp

While the FGF19-FGFR4 axis is a significant oncogenic driver in HCC, other pathways like RTK/RAS, TGF-Beta, WNT, PI3K/AKT, and TP53 also play critical roles in tumor initiation, progression, and therapeutic resistance. medrxiv.org Research suggests that FGF19 overexpression itself is an oncogenic driver and a marker for response to FGFR4 inhibition in HCC. aacrjournals.orgnii.ac.jp this compound's activity in HCC appears to be primarily mediated through the inhibition of the FGF19-FGFR4 axis and its downstream effectors. medchemexpress.comaacrjournals.orgaacrjournals.orgnii.ac.jp

Investigation in Urothelial Cancer Models

FGF/FGFR gene alterations, including amplification, mutation, and fusion, are associated with various human cancers, including urothelial cancer. nih.govnih.gov FGFR kinase inhibitors are being investigated as targeted therapies for urothelial cancer harboring FGFR3 gene alterations. nih.govnih.gov

Activity of this compound against Urothelial Cancer Cell Lines with FGFR3 Gene Alterations

This compound has demonstrated selective inhibition of cell proliferation in urothelial cancer cell lines harboring FGFR3 gene alterations, such as point mutations or fusions. nih.govnih.gov Among 23 urothelial cancer cell lines tested, this compound selectively inhibited the proliferation of UM-UC-14, RT-112, RT4, and SW 780 cell lines, which carry FGFR3 point mutations or fusions. nih.govnih.gov

Furthermore, this compound was effective in inhibiting the proliferation of chemoresistant urothelial cancer cell lines, including adriamycin-resistant UM-UC-14 and gemcitabine-resistant RT-112 cell lines. nih.govnih.govresearchgate.net This suggests that this compound's activity is maintained even in the presence of acquired resistance to conventional chemotherapy agents. nih.govnih.govresearchgate.net

Preclinical Efficacy of this compound in Urothelial Cancer Xenograft Models

Oral administration of this compound has shown potent antitumor activities in urothelial cancer xenograft models. nih.govnih.govresearchgate.net In subcutaneous xenograft models using UM-UC-14 and RT-112 cell lines, this compound dose-dependently inhibited tumor growth and induced tumor regression. nih.govresearchgate.net

This compound also inhibited tumor growth in the gemcitabine-resistant RT-112 xenograft model. nih.govnih.govresearchgate.net The antitumor effects in these models were observed without a significant impact on body weight. nih.govnih.gov Single administration of this compound inhibited FGFR3 phosphorylation in UM-UC-14 subcutaneous tumors, with the duration of inhibition being dose-dependent. nih.govresearchgate.net This indicates a direct inhibitory effect on FGFR3 signaling in vivo. nih.govresearchgate.net

Xenograft ModelFGFR3 AlterationAntitumor Activity
UM-UC-14 (subcutaneous)Point Mutation/FusionPotent Inhibition
RT-112 (subcutaneous)Point Mutation/FusionPotent Inhibition
Gemcitabine-resistant RT-112Point Mutation/FusionPotent Inhibition

Table 2: Efficacy of this compound in Urothelial Cancer Xenograft Models nih.govnih.govresearchgate.net

These preclinical findings suggest that this compound holds potential as a targeted therapy for urothelial cancer characterized by FGFR3 gene alterations, including cases that have developed resistance to chemotherapy. nih.govnih.gov

Modulation of Chemoresistance by this compound

Chemoresistance presents a significant challenge in the effective treatment of various cancers, including urothelial carcinoma. The aberrant activation of the Fibroblast Growth Factor Receptor (FGFR) pathway has been implicated in the development of resistance to conventional chemotherapeutic agents. This compound, a selective inhibitor of FGFR1, 2, 3, and 4, has demonstrated potential in overcoming such resistance mechanisms, particularly in FGFR3-dependent urothelial cancer. nih.govmedkoo.comcaymanchem.comguidetopharmacology.orgnih.gov Its ability to modulate key cellular pathways associated with drug resistance highlights its therapeutic relevance in this context.

Antiproliferative Effects in Chemotherapy-Resistant Urothelial Cancer Cell Lines

Research has investigated the efficacy of this compound in urothelial cancer cell lines that have acquired resistance to standard chemotherapy agents like gemcitabine (B846) and adriamycin. This compound has shown potent antiproliferative effects in these resistant cell lines. Specifically, it inhibited the proliferation of adriamycin-resistant UM-UC-14 cells, which exhibit MDR1 overexpression, and gemcitabine-resistant RT-112 cells. nih.govcaymanchem.comnih.govresearchgate.netresearchgate.net

Studies have provided data on the half-maximal inhibitory concentrations (IC50) of this compound in these resistant cell lines, demonstrating its effectiveness. For instance, this compound inhibited the proliferation of adriamycin-resistant UM-UC-14 cells with an IC50 of 11 nM. caymanchem.comresearchgate.net Similarly, in gemcitabine-resistant RT-112 cells, this compound showed an IC50 of 10 nM. caymanchem.comnih.gov These values were comparable to its effects on the parental, non-resistant cell lines, suggesting that this compound can maintain its antiproliferative activity even after the development of resistance to other agents. nih.govresearchgate.net

The antiproliferative effects of this compound in resistant urothelial cancer cell lines are summarized in the table below:

Cell LineChemoresistance ToKey Resistance MechanismThis compound IC50 (nM)Citation
UM-UC-14 (Resistant)AdriamycinMDR1 overexpression11 caymanchem.comresearchgate.net
RT-112 (Resistant)GemcitabineNot specified10 caymanchem.comnih.gov

Impact on Resistance Mechanisms (e.g., MDR1 overexpression, c-MYC expression)

This compound's ability to overcome chemoresistance is linked to its impact on key resistance mechanisms, including the modulation of MDR1 and c-MYC expression.

MDR1 (also known as ABCB1) overexpression is a well-established mechanism of multidrug resistance, particularly to agents like adriamycin, by increasing the efflux of the drug from cancer cells. nih.govresearchgate.net Adriamycin-resistant UM-UC-14 cell lines have been shown to harbor MDR1 overexpression. nih.govresearchgate.net this compound demonstrated inhibitory effects on the proliferation of these adriamycin-resistant UM-UC-14 cells despite the increased expression of MDR1. nih.govnih.govresearchgate.net While the exact mechanism by which this compound circumvents MDR1-mediated efflux is not explicitly detailed in the provided information, its effectiveness in these cells suggests it may not be significantly impacted by this resistance pump or could potentially influence its activity indirectly.

Furthermore, the oncoprotein c-MYC plays a role in cell proliferation and has been implicated in the development of drug resistance in urothelial cancer. nih.govresearchgate.net Studies have observed that the protein expression of c-MYC is higher in gemcitabine-resistant RT-112 cell lines compared to their parental counterparts. nih.govnih.govresearchgate.netcancer-genetics.org Treatment with this compound led to a decrease in c-MYC protein levels in both the parental and the gemcitabine-resistant RT-112 cell lines. nih.govnih.govresearchgate.netcancer-genetics.orgmdpi.comresearchgate.net This suggests that c-MYC expression may be regulated downstream of FGFR signaling, and its downregulation by this compound could contribute to the inhibitor's efficacy in overcoming gemcitabine resistance. nih.govmdpi.com

The impact of this compound on these resistance mechanisms indicates its potential to target underlying pathways contributing to treatment failure in urothelial cancer.

Therapeutic Potential of Asp5878 in Non Oncological Research

Research in Achondroplasia Models

Achondroplasia is the most common form of short-limbed dwarfism, resulting from mutations in the FGFR3 gene that lead to excessive activation of the FGFR3 receptor. nih.govkyoto-u.ac.jpmdpi.comnih.govnih.gov This overactivity negatively impacts bone growth by inhibiting chondrocyte proliferation and differentiation within the growth plates. mdpi.comnih.govnih.gov Preclinical studies using mouse models of achondroplasia have investigated ASP5878 as a potential therapeutic agent to counteract the effects of this overactive signaling. researchgate.netkyoto-u.ac.jpnih.govbeyondachondroplasia.orgespeyearbook.orgsciencegate.apptreatingachondroplasia.com

Inhibition of Overactive FGFR3 Signaling in Achondroplasia Models

This compound functions by directly inhibiting FGFR signaling. kyoto-u.ac.jpbeyondachondroplasia.org In achondroplasia, the mutated FGFR3 receptor is hyperactive. kyoto-u.ac.jpmdpi.com By inhibiting FGFRs, including the mutated FGFR3, this compound aims to reduce the excessive signaling that impairs bone growth. nih.govkyoto-u.ac.jpmdpi.combeyondachondroplasia.org Studies have confirmed that this compound can inhibit FGFR1, -2, -3, and -4, as well as specific mutant forms of FGFR3, such as FGFR3K650E and FGFR3K560M, and FGFR4N535K in in vitro settings. caymanchem.com This inhibitory action is considered a rational therapeutic strategy to target the underlying cause of achondroplasia. researchgate.netmdpi.com

Effects of this compound on Bone Elongation in Achondroplasia Mouse Models

Research in achondroplasia mouse models, specifically those expressing the murine Fgfr3 cDNA with the G380R mutation analogous to the common human mutation, has demonstrated that this compound can promote bone elongation. caymanchem.comnih.govresearchgate.netkyoto-u.ac.jpnih.govnih.govbeyondachondroplasia.orgsciencegate.app Studies have shown that administration of this compound leads to increased length of long bones, such as the femurs and tibiae, in these models. caymanchem.comnih.govkyoto-u.ac.jpbeyondachondroplasia.org For instance, in one study, male Fgfr3 mutant mice treated with this compound at a dose of 300 μg/kg showed elongated bones. caymanchem.comnih.govresearchgate.netnih.govsciencegate.app

Data on bone elongation in male Fgfr3 mutant mice treated with this compound:

Treatment GroupBone Length (Relative to Vehicle)
VehicleBaseline
This compound (300 μg/kg)Increased
This compound (Higher dose)Data not consistently available
m-CNP (300 μg/kg)Increased
m-CNP (800 μg/kg)Increased (Superior to this compound)

While this compound demonstrated efficacy in promoting bone growth, some studies indicated it was less effective in bone elongation compared to a C-type natriuretic peptide (CNP) analogue, such as modified CNP (m-CNP), which is structurally similar to vosoritide. nih.govresearchgate.netnih.govnih.govbeyondachondroplasia.orgespeyearbook.orgsciencegate.apptreatingachondroplasia.com However, a key advantage noted for this compound is its potential for oral administration, which could offer a less burdensome treatment regimen compared to the daily injections required for CNP analogues like vosoritide. nih.govresearchgate.netnih.govnih.govnih.govbeyondachondroplasia.orgsciencegate.appoup.com

Analysis of Growth Plate Cartilage Development

The growth plate is the primary site of longitudinal bone growth, where chondrocytes proliferate and differentiate. nih.govnih.gov In achondroplasia, the overactive FGFR3 signaling disrupts this process, leading to impaired cartilage development and reduced bone elongation. mdpi.comnih.gov Studies evaluating this compound in achondroplasia mouse models have analyzed its effects on the growth plate cartilage. caymanchem.comnih.govkyoto-u.ac.jpbeyondachondroplasia.org

Research findings indicate that this compound treatment can lead to an increase in the thickness of the growth plate cartilage in achondroplasia mouse models. caymanchem.comnih.govmdpi.combeyondachondroplasia.org This suggests that this compound helps to restore more normal growth plate function by mitigating the inhibitory effects of excessive FGFR3 signaling on chondrocyte activity. kyoto-u.ac.jpbeyondachondroplasia.org

Mechanistic Insights into Growth Plate Regulation

Understanding the cellular mechanisms by which this compound influences growth plate regulation is crucial for evaluating its therapeutic potential.

Cellular Mechanisms Underlying this compound's Effects on Chondrogenesis

Achondroplasia is characterized by impaired chondrogenesis, the process by which cartilage is formed. mdpi.comnih.govnih.gov The overactive FGFR3 signaling inhibits the proliferation and differentiation of chondrocytes. mdpi.comnih.govoup.com this compound, as an FGFR inhibitor, is thought to exert its effects by counteracting this inhibition. kyoto-u.ac.jpbeyondachondroplasia.org

Studies using patient-specific induced pluripotent stem cells (iPSCs) that were differentiated into chondrocyte equivalents have provided insights into the cellular mechanisms. nih.govresearchgate.netkyoto-u.ac.jpnih.govsciencegate.appbeyondachondroplasia.orgresearchgate.net In these in vitro models, this compound was shown to have effects on patient chondrocyte equivalents. nih.govresearchgate.netnih.govsciencegate.appresearchgate.net Unlike reprogrammed healthy cells, reprogrammed patient cells with the achondroplasia mutation did not exhibit normal cartilaginous properties during differentiation; however, this deficiency was resolved when this compound was included in the differentiation protocol. kyoto-u.ac.jpbeyondachondroplasia.org This suggests that this compound can help to restore proper chondrogenesis at the cellular level in the context of the achondroplasia mutation.

While the precise cellular mechanisms are still being investigated, the primary action involves the inhibition of the hyperactive FGFR3 signaling pathway, which in turn influences downstream pathways involved in chondrocyte proliferation and differentiation. mdpi.comnih.govnih.govoup.com

Comparative Analysis with Other FGFR3-Modulating Agents in Achondroplasia Preclinical Studies

This compound is one of several agents being investigated for the treatment of achondroplasia by modulating FGFR3 signaling. Other approaches include using CNP analogues like vosoritide, other FGFR inhibitors such as infigratinib, and other molecules like meclizine. researchgate.netkyoto-u.ac.jpmdpi.comnih.govnih.govbeyondachondroplasia.orgespeyearbook.orgtreatingachondroplasia.comoup.comtreatingachondroplasia.com

Comparative preclinical studies, particularly in mouse models, have provided valuable insights. As mentioned earlier, while this compound demonstrated bone elongation effects, it was found to be less effective than a CNP analogue (m-CNP, similar to vosoritide) in terms of the magnitude of bone growth. nih.govresearchgate.netnih.govnih.govbeyondachondroplasia.orgespeyearbook.orgsciencegate.apptreatingachondroplasia.com However, the potential for oral administration of this compound is considered a significant advantage over injectable CNP analogues. nih.govresearchgate.netnih.govnih.govnih.govbeyondachondroplasia.orgsciencegate.appoup.com

Another FGFR inhibitor, infigratinib, has also been studied in preclinical models and has shown promising results in rescuing bone growth, sometimes demonstrating superiority over vosoritide in preclinical settings. sciencegate.apptreatingachondroplasia.com Meclizine, an antihistamine repurposed for achondroplasia research, has also shown effects on bone growth in mouse models by inhibiting FGFR3. nih.govoup.com

A comparative overview of some FGFR3-modulating agents in preclinical achondroplasia research:

AgentMechanism of ActionAdministration Route (Preclinical)Bone Elongation Efficacy (vs. CNP analogue)Noted Advantages (Preclinical)
This compoundPan-FGFR inhibitorOralLess effectiveOral administration
VosoritideCNP analogue (attenuates MAPK signals)InjectionHighEstablished efficacy in models
InfigratinibFGFR inhibitorOralPotentially superiorOral administration, Potency
MeclizineFGFR3 inhibitor (repurposed)OralDemonstrated effectOral administration

Note: This table summarizes preclinical findings and does not reflect clinical outcomes or safety profiles. nih.govresearchgate.netnih.govnih.govnih.govnih.govbeyondachondroplasia.orgespeyearbook.orgsciencegate.apptreatingachondroplasia.comoup.comtreatingachondroplasia.com

The preclinical data on this compound suggest it is a promising candidate due to its mechanism of action targeting the root cause of achondroplasia and its potential for oral administration. However, further research is needed to fully understand its efficacy and safety profile in the context of long-term treatment for a pediatric population. nih.govnih.govoup.com

Preclinical Pharmacokinetic and Pharmacodynamic Investigations of Asp5878

Preclinical Pharmacokinetic Profiles of ASP5878

Preclinical pharmacokinetic studies of this compound have been conducted in various animal species, including rats and dogs, to understand its absorption, distribution, metabolism, and clearance characteristics researchgate.netnih.gov.

Absorption and Bioavailability in Preclinical Species

This compound has demonstrated high oral bioavailability in both rats and dogs researchgate.netnih.govlarvol.com. This suggests efficient absorption from the gastrointestinal tract following oral administration in these preclinical species researchgate.netnih.gov.

Distribution and Tissue Penetration Characteristics

Studies in rats have indicated moderate brain penetration by this compound researchgate.netnih.govlarvol.com. While specific detailed tissue distribution data were not extensively available in the search results, the moderate brain penetration in rats provides some insight into its ability to cross biological barriers researchgate.netnih.gov.

Metabolic Stability and Clearance Pathways

This compound has shown improved metabolic stability researchgate.netnih.govselleckchem.comresearchgate.net. In rats and dogs, this compound exhibited lower total clearance compared to hepatic blood flow researchgate.netnih.govlarvol.com. This suggests that its clearance is not solely dependent on liver blood flow and may involve other elimination pathways, or that it has a low hepatic extraction ratio researchgate.netnih.govderangedphysiology.com. The improved metabolic stability was a result of structural modifications during its discovery phase, specifically the introduction of an ether linker nih.govresearchgate.net.

Preclinical Pharmacodynamic Markers and Pathway Engagement

Preclinical pharmacodynamic investigations have focused on assessing the inhibitory effects of this compound on its target, FGFR, and downstream signaling pathways, as well as evaluating its impact in preclinical disease models nih.govaacrjournals.orgaacrjournals.orgselleckchem.com.

Dose-Dependent Inhibition of Target Phosphorylation in Vivo

In vivo studies have shown that this compound dose-dependently inhibits the phosphorylation of its target, FGFR3, in tumor xenograft models nih.govresearchgate.netnih.gov. For instance, in a UM-UC-14 subcutaneous xenograft mouse model, a single oral administration of this compound at doses of 1, 3, and 10 mg/kg inhibited FGFR3 phosphorylation, and the duration of this inhibition was dose-dependent nih.gov. Similarly, this compound inhibited FGFR4 phosphorylation and its downstream signaling molecules in FGF19-expressing hepatocellular carcinoma cell lines and xenograft models aacrjournals.orgaacrjournals.orgselleckchem.com.

An example of dose-dependent inhibition of FGFR3 phosphorylation in UM-UC-14 xenografts is illustrated by the duration of inhibition observed after single administration nih.gov.

Biomarker Assessment in Preclinical Disease Models

Biomarker assessments in preclinical disease models have demonstrated the impact of this compound on downstream signaling pathways and tumor growth nih.govaacrjournals.orgaacrjournals.orgselleckchem.com. In urothelial cancer cell lines and xenograft models harboring FGFR3 gene alterations, this compound inhibited ERK phosphorylation, a downstream signaling molecule nih.gov. It also decreased the expression of c-MYC in both parental and gemcitabine-resistant RT-112 cell lines nih.govresearchgate.netresearchgate.net.

In hepatocellular carcinoma models expressing FGF19, this compound inhibited the phosphorylation of FGFR4 and its downstream signaling molecules, such as FRS2 and ERK aacrjournals.orgaacrjournals.orgselleckchem.com. This inhibition was associated with potent anti-proliferative effects in vitro and tumor regression in xenograft models aacrjournals.orgaacrjournals.org. Oral administration of this compound at doses like 1 and 3 mg/kg induced tumor regression in Hep3B2.1-7 subcutaneous xenograft mouse models, with significant regression observed at 3 mg/kg aacrjournals.orgaacrjournals.org.

Data from a Hep3B2.1-7 subcutaneous xenograft model showing tumor regression at different doses of this compound:

Dose (mg/kg)Tumor Regression (%)
19
388

Data from UM-UC-14 subcutaneous xenograft mouse model showing tumor growth inhibition and regression:

Dose (mg/kg)Effect on Tumor Growth
>1Dose-dependent inhibition and regression nih.gov

These preclinical findings highlight the ability of this compound to effectively engage its target and modulate relevant downstream pathways, leading to anti-tumor activity in models with appropriate FGFR alterations nih.govaacrjournals.orgaacrjournals.org.

Systems Pharmacology Approaches for this compound Evaluation

Evaluating the effects of this compound within a biological system involves understanding its interaction with its targets and the resulting modulation of cellular pathways. Preclinical studies have demonstrated that this compound potently inhibits the kinase activity of FGFRs. In cell-free assays, this compound exhibited IC50 values of 0.47 nM for FGFR1, 0.60 nM for FGFR2, 0.74 nM for FGFR3, and 3.5 nM for FGFR4 selleck.co.jpmedchemexpress.comselleckchem.commedchemexpress.com. This pan-FGFR inhibitory activity is central to its proposed mechanism of action.

Further evaluation in cellular contexts, such as hepatocellular carcinoma (HCC) cell lines, has shown that this compound inhibits cell proliferation, particularly in cell lines expressing FGF19 medchemexpress.comaacrjournals.orgsci-hub.se. The observed antiproliferative effects are accompanied by the inhibition of FGFR4 phosphorylation and the modulation of downstream signaling molecules, including FRS2 and ERK selleck.co.jpmedchemexpress.comselleckchem.commedchemexpress.comaacrjournals.orgnii.ac.jp. These cellular responses provide experimental data points for understanding how this compound perturbs the FGFR signaling network.

In vivo studies using xenograft mouse models have corroborated the in vitro findings, demonstrating that oral administration of this compound leads to tumor growth inhibition and regression medchemexpress.comselleckchem.commedchemexpress.comaacrjournals.orgnii.ac.jpnih.govresearchgate.net. Pharmacodynamic assessments in tumor tissues from these models have shown that this compound inhibits the phosphorylation of FGFR downstream signals, such as FRS2 and ERK, in a dose-dependent manner aacrjournals.orgnii.ac.jp. These preclinical observations collectively contribute to understanding the compound's activity within a complex biological environment, providing the foundation for potential systems-level analysis.

Development and Extension of Pharmacodynamic Models for this compound

The preclinical pharmacodynamic investigations of this compound have focused on characterizing its inhibitory effects on FGFR signaling and subsequent biological outcomes. While explicit mathematical models detailing the complex dynamics of this compound's interaction within entire biological systems (i.e., systems pharmacology models) were not prominently featured in the consulted literature, the experimental data generated provide the basis for developing such models.

Studies in various cancer cell lines, including HCC and urothelial cancer, have shown that this compound inhibits the phosphorylation of FGFRs and key downstream effectors like FRS2 and ERK in a concentration-dependent manner medchemexpress.comselleckchem.commedchemexpress.comaacrjournals.orgnii.ac.jpnih.gov. This dose-response relationship is a fundamental component for building pharmacodynamic models that describe the relationship between this compound concentration at the target site and the magnitude of the biological effect.

In vivo pharmacodynamic studies in xenograft models have further extended these observations by demonstrating the inhibition of FGFR signaling pathways in tumor tissues following oral administration of this compound medchemexpress.comaacrjournals.orgnii.ac.jpnih.gov. For instance, the suppression of FRS2 mobility shift and ERK phosphorylation was observed in Hep3B2.1-7 tumors after this compound administration at specific doses aacrjournals.orgnii.ac.jp. Such data, showing the time course and dose dependency of target modulation and pathway inhibition in a living system, are critical for developing and validating more complex pharmacodynamic models that can account for factors like drug distribution, metabolism, and the interplay of different signaling components.

Although detailed descriptions of the mathematical frameworks or computational simulations used for developing and extending pharmacodynamic models specifically for this compound were not widely available, the consistent observation of dose-dependent inhibition of FGFR signaling and tumor growth in preclinical models provides the empirical data necessary for constructing such models in a research setting.

Predictive Modeling of Receptor Inhibition and Pathway Response

The preclinical data on this compound's effects on receptor inhibition and pathway response have been utilized to identify potential predictors of therapeutic response and to understand the mechanisms underlying its antitumor activity. While formal predictive modeling within a comprehensive systems pharmacology framework was not detailed in the search results, several observations contribute to a predictive understanding of this compound.

A key finding from studies in HCC cell lines is the correlation between FGF19 expression levels and sensitivity to the antiproliferative effects of this compound medchemexpress.comaacrjournals.orgsci-hub.se. This suggests that FGF19 expression could serve as a predictive biomarker for identifying patient populations more likely to respond to this compound treatment. This represents a form of predictive modeling based on a correlative relationship between a molecular marker and drug sensitivity.

Furthermore, the observed inhibition of FGFR phosphorylation and downstream signaling pathways (FRS2, ERK) in preclinical models directly links the molecular mechanism of receptor inhibition to the cellular and phenotypic responses, such as inhibited cell proliferation and tumor regression selleck.co.jpmedchemexpress.comselleckchem.commedchemexpress.comaacrjournals.orgnii.ac.jpnih.govresearchgate.net. By demonstrating that this compound effectively modulates these pathways in sensitive models, preclinical studies provide a basis for predicting that tumors reliant on aberrant FGFR signaling would be responsive to this compound treatment.

Advanced Research Methodologies and Translational Perspectives of Asp5878

In Vitro and Ex Vivo Research Techniques Employed with ASP5878

In vitro and ex vivo studies are fundamental to characterizing the cellular and molecular effects of this compound, providing insights into its target specificity, potency, and impact on downstream signaling pathways.

Kinase Assays and Cell-Based Proliferation Assays

Kinase assays are utilized to determine the inhibitory activity of this compound against specific kinases, particularly the FGFR family members. Using methods like the Mobility Shift Assay Kit, researchers have measured the IC50 values of this compound against recombinant FGFR1, FGFR2, FGFR3, and FGFR4. These assays have shown that this compound potently inhibits the tyrosine kinase activities of these receptors, with IC50 values in the nanomolar range. aacrjournals.orgnih.govmedchemexpress.comselleckchem.comcaymanchem.com Selectivity profiling against a broad panel of kinases is also conducted to assess off-target effects, revealing that while primarily targeting FGFRs, this compound can also inhibit VEGFR2 and FMS at higher concentrations. aacrjournals.orgnih.govcaymanchem.com

Cell-based proliferation assays are crucial for evaluating the effect of this compound on the growth and viability of cancer cell lines. These assays typically involve seeding cells in multi-well plates and treating them with varying concentrations of this compound for several days (e.g., 4 or 5 days). nih.gov Cell viability is commonly measured using methods such as the CellTiter-Glo assay, which quantifies ATP levels as an indicator of metabolically active cells. nih.gov Studies have demonstrated that this compound potently suppresses the growth of HCC cell lines expressing FGF19, such as Hep3B2.1-7, HuH-7, and JHH-7, with reported IC50 values in the nanomolar range. aacrjournals.orgmedchemexpress.commedchemexpress.com Similar assays have shown that this compound inhibits the proliferation of urothelial cancer cell lines harboring FGFR3 mutations or fusions, including those with acquired resistance to chemotherapy like gemcitabine (B846). nih.govcaymanchem.com

Here is a summary of representative IC50 values from in vitro assays:

Assay TypeTarget/Cell LineIC50 (nM)Source
Kinase AssayFGFR1 (recombinant)0.47 aacrjournals.orgnih.govmedchemexpress.comselleckchem.comcaymanchem.com
Kinase AssayFGFR2 (recombinant)0.60 aacrjournals.orgnih.govmedchemexpress.comselleckchem.comcaymanchem.com
Kinase AssayFGFR3 (recombinant)0.74 aacrjournals.orgnih.govmedchemexpress.comselleckchem.comcaymanchem.com
Kinase AssayFGFR4 (recombinant)3.5 aacrjournals.orgnih.govmedchemexpress.comselleckchem.comcaymanchem.com
Cell-Based ProliferationHep3B2.1-7 (HCC)8.5 medchemexpress.commedchemexpress.com
Cell-Based ProliferationHuH-7 (HCC)27 medchemexpress.commedchemexpress.com
Cell-Based ProliferationJHH-7 (HCC)21 medchemexpress.commedchemexpress.com
Cell-Based ProliferationUM-UC-14 (Urothelial)<100 caymanchem.com
Cell-Based ProliferationRT-112 (Urothelial)<100 caymanchem.com
Cell-Based ProliferationGemcitabine-resistant RT-112 (Urothelial)10 nih.govcaymanchem.com

Western Blotting and ELISA for Pathway Analysis

Western blotting and ELISA (Enzyme-Linked Immunosorbent Assay) are key techniques for analyzing the impact of this compound on intracellular signaling pathways downstream of FGFR activation. Western blotting is used to detect changes in the phosphorylation status and total protein levels of key signaling molecules. Studies have shown that this compound treatment leads to the inhibition of FGFR4 phosphorylation and the subsequent suppression of downstream signaling proteins such as FRS2 and ERK in sensitive cell lines like Hep3B2.1-7. aacrjournals.orgmedchemexpress.comselleckchem.commedchemexpress.com Cleavage of PARP, an indicator of apoptosis, has also been detected by Western blotting following this compound treatment. aacrjournals.org

ELISA, particularly sandwich ELISA, is employed for the quantitative measurement of specific proteins, including phosphorylated and total receptor tyrosine kinases like FGFR4 and FGFR3. aacrjournals.orgnih.gov These assays provide a quantitative assessment of the inhibitory effect of this compound on FGFR phosphorylation in both in vitro cell lysates and ex vivo tumor tissues harvested from animal models. aacrjournals.orgnih.gov

Use of Patient-Derived Induced Pluripotent Stem Cell (iPSC) Models for Disease Modeling

Patient-derived induced pluripotent stem cell (iPSC) models are emerging tools for disease modeling and evaluating therapeutic candidates in a more physiologically relevant context than standard cancer cell lines. For conditions like achondroplasia, which is linked to FGFR3 mutations, iPSC models derived from patients can be differentiated into chondrocytes to study the effects of FGFR inhibitors like this compound on cartilage development and function. researchgate.netbeyondachondroplasia.org This approach allows researchers to assess the impact of this compound on patient-specific cellular phenotypes related to the disease, providing translational insights. researchgate.net

In Vivo Animal Models and Imaging Techniques for this compound Research

In vivo studies using animal models are essential for evaluating the efficacy of this compound in a complex biological system, assessing its effects on tumor growth, and investigating pharmacodynamic markers.

Establishment and Characterization of Xenograft Models

Xenograft models, where human cancer cells or tumor tissues are implanted into immunodeficient mice, are widely used to evaluate the antitumor activity of novel compounds like this compound. aacrjournals.orgaacrjournals.orgnih.govmedchemexpress.comselleckchem.comcaymanchem.commedchemexpress.comresearchgate.netglpbio.com The establishment of these models involves subcutaneously inoculating cancer cells (e.g., Hep3B2.1-7, HuH-7, UM-UC-14, RT-112) into the flank of nude mice. aacrjournals.orgnih.govmedchemexpress.com Tumor growth is monitored over time by measuring tumor volume using calipers and the formula: (length × width²) × 0.5. aacrjournals.orgnih.gov

Characterization of xenograft models involves not only monitoring tumor size but also assessing the molecular and cellular changes within the tumors in response to treatment. This includes harvesting tumor tissues at various time points after this compound administration and analyzing them using techniques like Western blotting and ELISA to confirm target engagement and assess the inhibition of downstream signaling pathways observed in vitro. aacrjournals.orgnih.gov For instance, Western blot analysis of Hep3B2.1-7 xenograft tumors has shown that this compound inhibits the phosphorylation of FRS2 and ERK. aacrjournals.org

Studies using subcutaneous xenograft models have demonstrated that this compound treatment leads to significant tumor growth inhibition and even tumor regression in models derived from FGFR-altered cancers, such as FGF19-expressing HCC and FGFR3-mutated urothelial carcinoma. aacrjournals.orgaacrjournals.orgnih.govmedchemexpress.comselleckchem.comcaymanchem.commedchemexpress.comresearchgate.netglpbio.com

Here is a summary of representative findings from subcutaneous xenograft models:

Cell Line Used (Origin)This compound Dose (mg/kg)Administration RouteObserved EffectSource
Hep3B2.1-7 (HCC)1Oral, once daily9% tumor regression (at 14 days) aacrjournals.orgmedchemexpress.com
Hep3B2.1-7 (HCC)3Oral, once daily88% tumor regression (at 14 days) aacrjournals.orgmedchemexpress.com
UM-UC-14 (Urothelial)>1Oral, once dailyDose-dependent tumor growth inhibition/regression nih.govresearchgate.net
RT-112 (Urothelial)VariousOral, once dailyDose-dependent tumor growth inhibition nih.govresearchgate.net
Gemcitabine-resistant RT-112 (Urothelial)VariousOral, once dailyTumor growth inhibition nih.govresearchgate.net

Orthotopic and Subcutaneous Tumor Models

Beyond subcutaneous models, orthotopic xenograft models are utilized to evaluate the efficacy of this compound in a more clinically relevant setting, where cancer cells are implanted directly into the organ of origin (e.g., liver for HCC). This allows for the study of tumor growth and response within the native tissue microenvironment. For imageable cell lines, such as HuH-7-Luc cells, bioluminescent imaging (BLI) is used to monitor tumor growth and response to treatment non-invasively over time. aacrjournals.orgaacrjournals.org

Studies using orthotopic HCC models have shown that this compound treatment can lead to complete tumor regression and significantly extended survival compared to control groups. aacrjournals.orgaacrjournals.orgmedchemexpress.comselleckchem.com These models provide valuable translational data on the potential of this compound to control tumor growth and improve outcomes in a setting that more closely mimics human disease progression. Subcutaneous models, while simpler to establish and monitor, remain valuable for initial efficacy screening and pharmacodynamic studies. aacrjournals.orgnih.govmedchemexpress.comselleckchem.comcaymanchem.commedchemexpress.comresearchgate.netglpbio.com

Bioluminescent Imaging for Tumor Burden Assessment

Bioluminescent imaging (BLI) is a sensitive, non-invasive optical technique widely utilized in preclinical animal models to monitor tumor development and assess treatment efficacy. nih.govlabcorp.comualberta.ca This technique relies on the introduction of luciferase-expressing cells into the animal model. nih.govlabcorp.com Upon administration of the substrate luciferin, the enzyme catalyzes a reaction that emits light, which can be detected by a high-sensitivity camera, allowing for the spatial and temporal tracking of tumor cells and providing a means to quantify tumor burden. nih.govlabcorp.com

In preclinical studies evaluating this compound, bioluminescent imaging has been employed to assess its impact on tumor burden in orthotopic xenograft models. For instance, in an imageable FGF19-expressing HCC orthotopic xenograft model using HuH-7-Luc cells inoculated into the livers of mice, BLI was used to monitor the implanted cells in the upper abdominal area. aacrjournals.orgaacrjournals.org The bioluminescent emissions in vehicle-treated control mice increased over time, indicating tumor growth. aacrjournals.orgaacrjournals.org In contrast, treatment with this compound at a dose of 3 mg/kg administered once daily significantly reduced the bioluminescent emission, reaching background levels by day 31 and remaining at that level until the end of dosing on day 90. aacrjournals.orgaacrjournals.org This sustained reduction in bioluminescence indicated a lower tumor burden in the this compound-treated mice compared to vehicle- and sorafenib-treated mice. aacrjournals.orgaacrjournals.org The sustained low levels of emission suggested sustained tumor regression without regrowth during the treatment period. aacrjournals.orgaacrjournals.org

Data from such studies can be visualized to show the change in bioluminescent signal over time, providing a quantitative measure of tumor response to this compound treatment.

Translational Research Frameworks for Fibroblast Growth Factor Receptor Inhibitors

Translational research for FGFR inhibitors like this compound involves leveraging preclinical findings to inform clinical strategies and identifying biomarkers that predict treatment response. FGFRs are a family of receptor tyrosine kinases frequently altered in various cancers through mechanisms such as gene amplification, mutations, and translocations, contributing to tumor cell proliferation and resistance to therapies. sci-hub.seoncotarget.comresearchgate.netmdpi.com Given the role of aberrant FGFR signaling in oncogenesis, targeting this pathway with inhibitors presents a promising therapeutic approach. oncotarget.comresearchgate.net

Preclinical studies with FGFR inhibitors aim to understand their mechanism of action, evaluate their efficacy in relevant cancer models, and identify potential patient populations likely to benefit from treatment. sci-hub.seresearchgate.netnih.gov This includes investigating the inhibitor's effects on FGFR phosphorylation and downstream signaling pathways, as well as assessing antitumor activity in various in vitro and in vivo models. aacrjournals.orgaacrjournals.orgnih.gov

Preclinical Data Guiding Repurposing Strategies for this compound

Preclinical data on this compound have provided insights that could guide repurposing strategies, particularly exploring its potential in conditions beyond its initial investigation in solid tumors. While initially developed as a potential treatment for solid tumors, preclinical studies have explored its activity in other contexts. guidetopharmacology.org

One notable area where preclinical data has guided potential repurposing is in the context of achondroplasia, a condition caused by mutations in the FGFR3 gene. beyondachondroplasia.orgkyoto-u.ac.jp Studies using mouse models with an Fgfr3 gene mutation demonstrated that this compound helped promote bone growth. beyondachondroplasia.orgkyoto-u.ac.jp Furthermore, experiments using induced pluripotent stem (iPS) cells from achondroplasia patients showed that adding this compound to the differentiation protocol resolved deficiencies observed in chondrocytes derived from these cells. beyondachondroplasia.orgkyoto-u.ac.jp These preclinical findings suggest a potential for repurposing this compound for cartilage diseases like achondroplasia, highlighting the value of exploring FGFR inhibitors in non-oncological conditions driven by FGFR pathway dysregulation. beyondachondroplasia.orgkyoto-u.ac.jp

Identification of Preclinical Response Markers for this compound Efficacy

Identifying preclinical response markers is crucial for selecting patient populations most likely to respond to this compound and other FGFR inhibitors. Preclinical studies have aimed to pinpoint molecular characteristics that correlate with sensitivity to this compound treatment.

In the context of hepatocellular carcinoma, preclinical data strongly suggest that FGF19 overexpression is a key response marker for this compound efficacy. aacrjournals.orgaacrjournals.orgnii.ac.jp Studies using a panel of HCC cell lines showed that those with abnormal FGF19 protein expression (HuH-7, Hep3B2.1-7, and JHH-7) were sensitive to this compound, which effectively inhibited their proliferation. aacrjournals.orgaacrjournals.org In these sensitive cell lines, this compound treatment potently inhibited cellular FGFR4 phosphorylation and its downstream signaling molecules, such as FRS2 and ERK, and induced apoptosis. aacrjournals.orgaacrjournals.org Conversely, HCC cell lines expressing FGFR4 and βKlotho but without abnormal FGF19 expression showed low sensitivity to this compound. aacrjournals.orgaacrjournals.org This preclinical evidence supports FGF19 overexpression as an oncogenic driver in HCC and a predictive marker for response to FGFR4 inhibition by this compound. aacrjournals.orgaacrjournals.orgnii.ac.jp Immunohistochemical analysis of tumor FGF19 or measurement of serum FGF19 levels have been suggested as potential methods for stratifying HCC patients based on this marker. aacrjournals.orgaacrjournals.orgnii.ac.jp

In urothelial cancer, preclinical studies indicate that FGFR3 gene alterations, including point mutations and fusions (such as FGFR3-TACC3 and FGFR3-BAIAP2L1), are associated with sensitivity to this compound. nih.govresearchgate.net this compound selectively inhibited the proliferation of urothelial cancer cell lines harboring these FGFR3 alterations. nih.govresearchgate.net This suggests that the presence of specific FGFR3 mutations or fusions could serve as preclinical markers predicting response to this compound in urothelial cancer. nih.govresearchgate.net Furthermore, this compound demonstrated activity in urothelial cancer cell lines that had acquired resistance to chemotherapy agents like gemcitabine or adriamycin, indicating its potential utility in chemoresistant settings characterized by FGFR3 alterations. nih.govresearchgate.net

These preclinical findings highlight the importance of specific molecular alterations, such as FGF19 overexpression in HCC and FGFR3 mutations/fusions in urothelial cancer, as potential biomarkers for identifying patient populations that may derive therapeutic benefit from this compound treatment.

Data Tables

Study ModelThis compound Dose (mg/kg)Effect on Tumor Burden (Relative to Vehicle)Assessment MethodSource
FGF19-expressing HCC Orthotopic Xenograft (HuH-7-Luc)3 (once daily)Sustained regression (emission to background)Bioluminescent Imaging aacrjournals.orgaacrjournals.org
Hep3B2.1-7 Subcutaneous Xenograft19% tumor regressionTumor volume measurement aacrjournals.orgnii.ac.jp
Hep3B2.1-7 Subcutaneous Xenograft388% tumor regressionTumor volume measurement aacrjournals.orgnii.ac.jp
Cell LineCancer TypeFGF19 StatusFGFR3 AlterationSensitivity to this compoundSource
HuH-7HCCAbnormalNot specifiedSensitive aacrjournals.orgaacrjournals.org
Hep3B2.1-7HCCAbnormalNot specifiedSensitive aacrjournals.orgaacrjournals.org
JHH-7HCCAbnormalNot specifiedSensitive aacrjournals.orgaacrjournals.org
HepG2HCCNo abnormalNot specifiedLow sensitivity aacrjournals.orgaacrjournals.org
JHH-5HCCNo abnormalNot specifiedLow sensitivity aacrjournals.orgaacrjournals.org
RT-112Urothelial CancerNot specifiedFGFR3-TACC3Inhibited proliferation nih.govresearchgate.net
RT4Urothelial CancerNot specifiedFGFR3-TACC3Inhibited proliferation nih.govresearchgate.net
SW 780Urothelial CancerNot specifiedFGFR3-BAIAP2L1Inhibited proliferation nih.govresearchgate.net
UM-UC-14Urothelial CancerNot specifiedFGFR3_S249CInhibited proliferation nih.govresearchgate.net

Future Directions and Emerging Research Opportunities for Asp5878

Elucidating Novel Mechanisms of Action and Resistance to ASP5878

Future research on this compound aims to further elucidate its precise mechanisms of action and to understand the mechanisms by which resistance to this inhibitor may develop. This compound functions by binding to and inhibiting FGFRs, thereby inhibiting FGFR-mediated signal transduction pathways that are crucial for cellular proliferation and survival in various cancer types nih.gov. Preclinical studies have shown that this compound inhibits FGFR phosphorylation and downstream signaling molecules such as FRS2 and ERK in FGFR-altered cancer cell lines medchemexpress.comaacrjournals.orgaacrjournals.org.

However, the development of resistance to FGFR inhibitors is a significant challenge in cancer therapy sci-hub.sesrce.hr. Resistance mechanisms can involve various factors, including gatekeeper mutations in the FGFR kinase domain, activation of alternative signaling pathways (such as RAS-MAPK and PI3K-AKT), lysosome sequestration of the inhibitor, and gene fusions srce.hrnih.govmdpi.com. For instance, activation of ERK, a downstream molecule of FGFR, has been implicated in stabilizing c-MYC, which is thought to be relevant to drug resistance in cancer nih.gov. Studies have shown that this compound can decrease c-MYC expression in urothelial cancer cell lines harboring FGFR3 alterations, even in gemcitabine-resistant cells, suggesting a potential mechanism to overcome certain types of resistance nih.gov. Further research is needed to fully understand the complex interplay of these mechanisms in the context of this compound treatment and to identify potential biomarkers predicting response or resistance researchgate.net.

Exploring Combination Strategies with this compound in Preclinical Models

Exploring combination strategies is a key area for future research with this compound to potentially enhance its efficacy and overcome resistance. Combining FGFR inhibitors with other therapeutic agents is a promising direction researchgate.netlarvol.com. Preclinical studies investigating this compound in combination therapies are warranted. For example, research with other FGFR inhibitors suggests potential benefits in combination with immune checkpoint inhibitors, as FGFR signaling can play a role in regulating the tumor microenvironment and immune evasion sci-hub.seaacrjournals.orgresearchgate.net. Inhibition of FGFR signaling by other agents has been shown to reactivate IFNγ signaling, which can enhance the antitumor activity of anti-PD-1 antibodies in preclinical models aacrjournals.orgresearchgate.net.

While specific preclinical data on this compound in combination with immune checkpoint inhibitors were not extensively found in the search results, the general principle of combining FGFR inhibitors with immunotherapy or other targeted agents to address resistance and improve outcomes is a significant area for future exploration. Studies evaluating the effects of this compound in combination with standard chemotherapy regimens or other targeted therapies in various cancer models, particularly those with acquired resistance, would be valuable nih.gov.

Expanding the Therapeutic Scope of this compound in Rare Diseases

Beyond its initial development for oncology, this compound shows promise for expansion into the treatment of rare diseases driven by FGFR pathway dysregulation. Achondroplasia, a rare genetic disorder caused by mutations in the FGFR3 gene, is one such area of investigation kyoto-u.ac.jpespeyearbook.orgresearchgate.net. Preclinical studies using achondroplasia mouse models have demonstrated that this compound can ameliorate bone length and growth plate thickness kyoto-u.ac.jpespeyearbook.org.

In a study using achondroplasia model mice, oral administration of this compound at a dose of 300 µg/kg resulted in bone elongation researchgate.net. While a comparative analysis indicated that a CNP analogue showed superior results in bone elongation in the mouse model, the oral administration route of this compound is considered advantageous kyoto-u.ac.jpespeyearbook.orgresearchgate.net. Further research is needed to fully assess the potential of this compound in achondroplasia and other rare diseases where aberrant FGFR signaling plays a pathogenic role kyoto-u.ac.jpespeyearbook.orgprotheragen.us. This includes detailed studies on its effects on human diseased chondrocytes using models like patient-specific induced pluripotent stem cells (iPSCs), which have shown promising results with this compound treatment resolving cartilaginous deficiencies in achondroplasia patient-derived cells kyoto-u.ac.jpresearchgate.net.

Advanced Preclinical Models for Enhanced Translational Fidelity

The use of advanced preclinical models is crucial for enhancing the translational fidelity of research on this compound. Traditional cell lines and standard xenograft models have been used to demonstrate the antitumor activity of this compound in various cancer types, including urothelial cancer and hepatocellular carcinoma medchemexpress.comaacrjournals.orgaacrjournals.orgnih.govresearchgate.netresearchgate.net. For example, this compound inhibited tumor growth in mouse models xenografted with urothelial cancer cell lines harboring FGFR3 alterations nih.gov. In hepatocellular carcinoma models, oral administration of this compound induced tumor regression in subcutaneous and orthotopic xenograft models medchemexpress.comaacrjournals.orgaacrjournals.orgresearchgate.netnih.gov.

However, to better predict clinical outcomes and understand complex biological processes, more sophisticated models are needed. Patient-derived xenograft (PDX) models are considered more representative of human tumors and are valuable for confirming the efficacy of this compound in specific patient populations, such as those with urothelial cancer harboring FGFR3 gene alterations nih.gov. The use of patient-specific iPSC models, as demonstrated in achondroplasia research, offers a powerful tool to study the effects of this compound on human diseased cells and can help bridge the gap between in vitro findings and clinical translation kyoto-u.ac.jpresearchgate.net. Future research should prioritize the use of these advanced models to gain deeper insights into this compound's efficacy, mechanisms of action, and potential resistance in a more clinically relevant context.

Preclinical Efficacy Data of this compound in Select Cancer Models

Cancer TypeModel TypeKey FindingCitation
Urothelial CancerMouse xenograft (FGFR3-altered cell lines)Inhibited tumor growth, including in chemoresistant models. nih.govresearchgate.net
Hepatocellular CarcinomaMouse subcutaneous xenograft (FGF19-expressing)Induced tumor regression. medchemexpress.comaacrjournals.orgaacrjournals.orgresearchgate.net
Hepatocellular CarcinomaMouse orthotopic xenograft (HuH-7)Induced complete tumor regression and extended survival. aacrjournals.orgaacrjournals.orgnih.gov
AchondroplasiaAchondroplasia model miceAmeliorated bone length and growth plate thickness. kyoto-u.ac.jpespeyearbook.orgresearchgate.net
AchondroplasiaPatient-specific iPSCs-derived chondrocytesResolved cartilaginous deficiencies. kyoto-u.ac.jpresearchgate.net

In Vitro Potency of this compound Against FGFRs

KinaseIC50 (nM)Citation
FGFR10.47 medchemexpress.comaacrjournals.org
FGFR20.60 medchemexpress.comaacrjournals.org
FGFR30.74 medchemexpress.comaacrjournals.org
FGFR43.5 medchemexpress.comaacrjournals.orgaacrjournals.orgnih.gov

Q & A

Q. What are the primary molecular targets of ASP5878, and how does its selectivity profile influence experimental design in FGFR-related studies?

this compound is a pan-FGFR inhibitor targeting FGFR1–4 with IC50 values of 0.47, 0.60, 0.74, and 3.5 nM, respectively . Its selectivity profile necessitates careful selection of cell lines or models expressing specific FGFR isoforms. For example, studies using G636C-R4/BaF cells (FGFR4-dependent) or urothelial cancer models (FGFR3-mutant) should validate receptor phosphorylation (e.g., via Western blot) to confirm target engagement . Researchers must also account for off-target effects by comparing results with FGFR-negative controls.

Q. What standardized assays are used to quantify this compound's inhibitory effects in vitro?

Dose-response experiments in cell viability assays (e.g., CellTiter-Glo) are standard. For example, this compound reduces viability in G636C-R4/BaF and G636C-R4/3T3 cells with IC50 values derived from sigmoidal curves . Concurrently, kinase activity assays (e.g., ADP-Glo™) should measure FGFR phosphorylation inhibition. Researchers should include positive controls (e.g., known FGFR inhibitors) and normalize data to vehicle-treated groups to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictory efficacy data for this compound across cancer types or genetic backgrounds?

Contradictions may arise from differences in FGFR mutation status or compensatory signaling pathways. For instance, this compound shows robust activity in FGFR3-mutant urothelial cancers but weaker effects in achondroplasia models lacking FGFR hyperactivity . To address this:

  • Perform genomic profiling (e.g., NGS) to confirm FGFR alterations in study models.
  • Use phospho-ERK/STAT3 as downstream signaling markers to verify pathway inhibition .
  • Compare results across multiple models (e.g., FGFR3Ach mice vs. FGFR3-wildtype controls) .

Q. What methodological considerations are critical for dose optimization in preclinical this compound studies?

Key factors include:

  • Pharmacokinetics : Determine bioavailability and plasma half-life using LC-MS/MS. For example, 1 mg/kg oral dosing in mice achieves therapeutic levels but may require adjustments based on species-specific metabolism .
  • Toxicity thresholds : Monitor adverse effects (e.g., hyperphosphatemia) via serum chemistry. In cancer models, doses >1 mg/kg induce tumor regression without weight loss, but pediatric applications may require lower thresholds .
  • Tumor volume measurements : Use calipers or imaging (MRI/bioluminescence) with longitudinal data analysis to track response .

Q. How does this compound modulate metabolic pathways like glycolysis and fatty acid oxidation (FAO) in lymphatic endothelial cells (LECs)?

this compound (200–400 nM) shifts LEC metabolism from glycolysis to FAO by upregulating CPT1A, a rate-limiting enzyme in FAO. Researchers quantify this using:

  • Metabolic flux analysis : Track ³H₂O (glycolysis) or ¹⁴CO₂ (glucose/glutamine oxidation) production .
  • Protein expression assays : Western blot for CPT1A and HK2 (glycolytic marker) after 48-hour treatment .
  • siRNA knockdown : Deplete CPT1A to confirm its necessity for this compound-induced FAO enhancement .

Q. What strategies differentiate this compound's reversible FGFR inhibition from covalent inhibitors in structural and functional studies?

this compound binds reversibly, unlike covalent inhibitors (e.g., compound 24 in ). Key experimental approaches include:

  • Time-dependent inhibition assays : this compound lacks prolonged inhibition after washout, whereas covalent inhibitors show sustained effects .
  • Crystallography : Resolve this compound-FGFR4 binding modes (e.g., hydrogen bonding with kinase domain) vs. covalent adducts .
  • Cellular washout experiments : Compare post-treatment FGFR phosphorylation recovery rates .

Q. How should sex-specific efficacy differences in this compound-treated animal models be investigated?

In Fgfr3Ach mice, this compound elongates bones in males but not females. To explore this:

  • Hormonal profiling : Measure estrogen/testosterone levels and their interaction with FGFR3 signaling .
  • Gene expression : Compare FGFR3 downstream targets (e.g., ACAN, COL2A1) in male vs. female chondrocytes via qPCR .
  • Dose escalation : Test higher doses in females while monitoring toxicity (e.g., liver enzymes) .

Methodological Resources

  • Structural studies : Use PDB files (if available) or molecular docking simulations to model this compound-FGFR interactions .
  • Data repositories : Archive raw data (e.g., flux measurements, Western blots) in platforms like Figshare or Zenodo for reproducibility .
  • Protocol standardization : Follow guidelines from Beilstein Journal of Organic Chemistry for experimental rigor and transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.